Fmoc-Dap(Adpoc)-OH

Vue d'ensemble

Description

Synthesis Analysis

A novel methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This approach allows for the controlled introduction of methyl groups onto the Dap residue, enhancing peptide stability and functionality.

Applications De Recherche Scientifique

Matériel biocompatible pour les applications biomédicales

Fmoc-Dap(Adpoc)-OH peut être utilisé pour créer des hydrogels à base de peptides (PHG), qui sont des matériaux biocompatibles adaptés à diverses applications biomédicales. Cela inclut les systèmes d'administration de médicaments et les outils de diagnostic pour l'imagerie, tirant parti de la capacité du composé à former des hydrogels auto-supportants .

Systèmes d'administration de médicaments

Les propriétés de formation d'hydrogel de this compound en font un excellent candidat pour le développement de systèmes d'administration de médicaments. Ces systèmes peuvent être conçus pour libérer des agents thérapeutiques de manière contrôlée, en ciblant des zones spécifiques du corps pour le traitement .

Imagerie diagnostique

En imagerie diagnostique, les hydrogels à base de this compound peuvent être utilisés comme agents de contraste ou comme vecteurs pour les composés d'imagerie. Cette application tire parti de la biocompatibilité du composé et de sa capacité à améliorer la qualité des résultats d'imagerie .

Culture cellulaire

Les propriétés du composé sont bénéfiques pour la culture cellulaire, fournissant un environnement de soutien qui imite les tissus naturels. Cela peut être particulièrement utile en génie tissulaire et en médecine régénérative .

Bio-modélisation

this compound peut servir de modèle biologique pour le développement de structures complexes à l'échelle nanométrique. Cette application est cruciale en nanotechnologie et en science des matériaux, où la précision et le contrôle des propriétés des matériaux sont essentiels .

Applications optiques

En raison de sa structure moléculaire unique, this compound peut être utilisé dans des applications optiques, telles que le développement de capteurs optiques ou de dispositifs qui nécessitent des propriétés spécifiques de réponse à la lumière .

Propriétés catalytiques

Le composé peut présenter des propriétés catalytiques qui peuvent être exploitées dans diverses réactions chimiques. Cela pourrait conduire à des progrès en chimie synthétique et dans les procédés industriels .

Propriétés thérapeutiques et antibiotiques

Des recherches suggèrent que this compound pourrait avoir des propriétés thérapeutiques et antibiotiques, ce qui en fait un candidat potentiel pour le développement de nouveaux traitements contre les infections bactériennes et d'autres maladies .

Pour des informations plus détaillées sur chaque application, des recherches plus approfondies et des études spécialisées seraient nécessaires.

MDPI - Hydrogels auto-supportants basés sur des dérivés de Fmoc... <svg class="icon" height="16" p-id="17

Orientations Futures

Mécanisme D'action

Target of Action

Fmoc-Dap(Adpoc)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

The compound’s reactivity has been probed during the synthesis of side chain mono- or bis-methylated fmoc-dap, -dab and -orn amino acids .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of functional materials . The compound’s ability to promote the self-assembly of peptides can lead to the creation of unique and tunable morphologies of different functionalities .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and buffer ions . These factors can affect the compound’s self-assembly process and, consequently, its efficacy and stability .

Analyse Biochimique

Biochemical Properties

Fmoc-Dap(Adpoc)-OH plays a crucial role in biochemical reactions. It is known for its eminent self-assembly features, which are largely attributed to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This self-assembly capability is key to its interactions with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely governed by non-covalent forces such as van der Waals forces, hydrogen bonding, and π–π stacking .

Cellular Effects

In terms of cellular effects, this compound influences various types of cells and cellular processes. Its impact on cell function is multifaceted, affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group in the molecule plays a crucial role in these interactions, promoting the association of building blocks .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Factors such as the product’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Propriétés

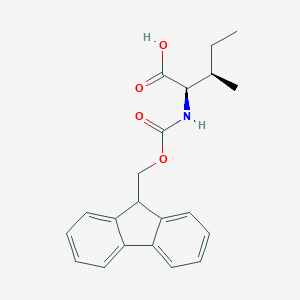

IUPAC Name |

(2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-31(2,32-14-19-11-20(15-32)13-21(12-19)16-32)40-29(37)33-17-27(28(35)36)34-30(38)39-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-10,19-21,26-27H,11-18H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t19?,20?,21?,27-,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVLFKGBPWDJCQ-BAJPBUPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

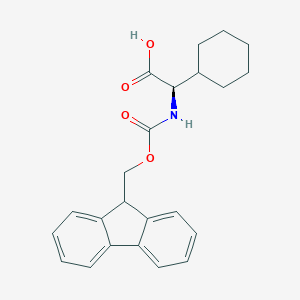

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

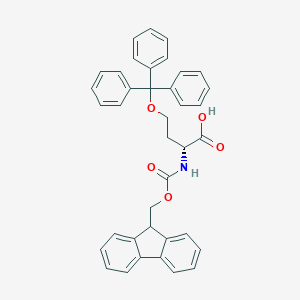

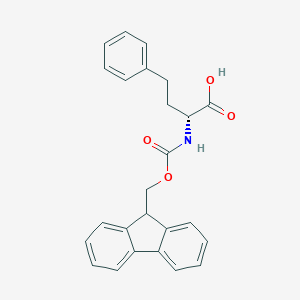

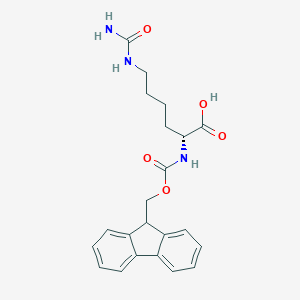

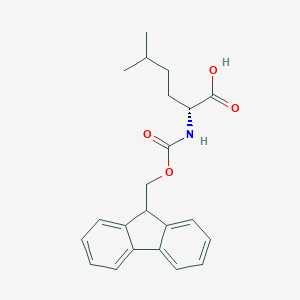

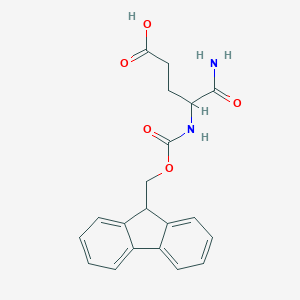

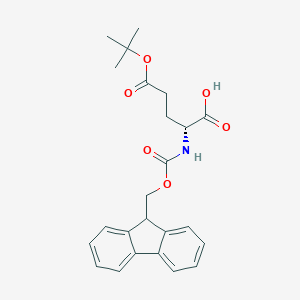

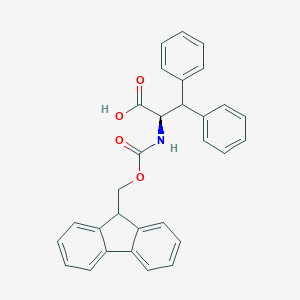

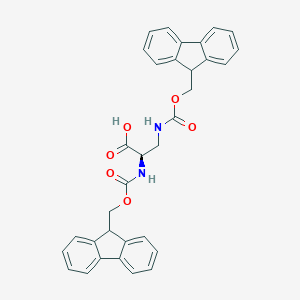

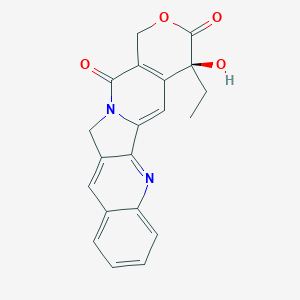

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)